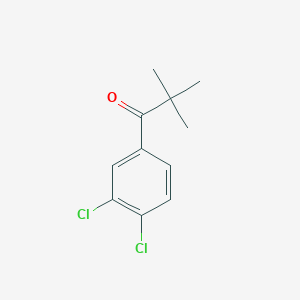

3',4'-Dichloro-2,2-dimethylpropiophenone

描述

Significance of Aryl Ketones and Halogenated Organic Scaffolds in Advanced Synthesis and Mechanistic Inquiry

Aryl ketones are a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and another organic substituent. nih.gov They are pivotal intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. youtube.com The synthesis of aryl ketones is a well-established area of organic chemistry, with methods such as Friedel-Crafts acylation being fundamental. nih.govlibretexts.org This reaction typically involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. libretexts.org

Halogenated organic compounds are molecules that contain one or more halogen atoms. The incorporation of halogens, such as chlorine, into organic scaffolds can dramatically influence a molecule's physical, chemical, and biological properties. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial tool in medicinal chemistry and drug design. khanacademy.org The presence of halogen atoms can also provide synthetic handles for further functionalization through various cross-coupling reactions. libretexts.org

The Propiophenone (B1677668) Framework: A Foundation for Diverse Reactivity and Synthetic Exploration

Propiophenone, a simple aryl ketone, consists of a benzene (B151609) ring attached to an ethyl ketone group. google.com This core structure is found in a variety of natural products and synthetic compounds and serves as a versatile starting point for numerous chemical transformations. chemguide.co.ukresearchgate.net The carbonyl group and the adjacent methylene (B1212753) group in the propiophenone framework are sites of rich reactivity, allowing for a wide array of chemical modifications. chemguide.co.uk Derivatives of propiophenone are utilized in the synthesis of pharmaceuticals, with some exhibiting a range of biological activities. researchgate.net

Rationale for Focused Academic Investigation of 3',4'-Dichloro-2,2-dimethylpropiophenone's Unique Structural Features

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests it could be a valuable tool in probing the interplay of electronic and steric effects in organic reactions. The synthesis of this compound would likely be achieved through the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with 2,2-dimethylpropanoyl chloride. libretexts.orgresearchgate.net

Below is a table summarizing the key structural components of this compound and their potential influence on its chemical character.

| Structural Feature | Potential Influence on Chemical Properties |

| 3',4'-Dichlorophenyl Group | Electron-withdrawing nature modifies the reactivity of the aromatic ring and the carbonyl group. |

| 2,2-Dimethylpropyl (Neopentyl) Group | Introduces significant steric hindrance around the carbonyl group, potentially influencing reaction pathways and selectivity. |

| Ketone Carbonyl Group | A reactive site for nucleophilic addition and other carbonyl-specific reactions. |

Further research into the synthesis, characterization, and reactivity of this compound would undoubtedly contribute to a deeper understanding of structure-reactivity relationships in organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSZTHANSPDQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629214 | |

| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854891-91-1 | |

| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodological Innovations for 3 ,4 Dichloro 2,2 Dimethylpropiophenone

Retrosynthetic Analysis and Strategic Disconnections for Substituted Propiophenone (B1677668) Architectures

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. libretexts.orglkouniv.ac.inamazonaws.comyoutube.comslideshare.netquizlet.com For 3',4'-Dichloro-2,2-dimethylpropiophenone, the primary disconnection targets the carbon-carbon bond between the carbonyl group and the aromatic ring, a common strategy for aryl ketones. This leads to two primary synthons: a 3,4-dichlorobenzoyl cation and a tert-butyl anion.

A second key disconnection can be made at the α-carbon, breaking the bond between the carbonyl carbon and the α,α-dimethylated carbon. This approach considers the formation of the sterically hindered quaternary center as a crucial step.

These disconnections suggest two main forward synthetic approaches:

Friedel-Crafts Acylation: This classical approach involves the reaction of 1,2-dichlorobenzene (B45396) with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst. nih.govsigmaaldrich.commdpi.comresearchgate.net The regioselectivity of this reaction is a critical consideration, as acylation can potentially occur at different positions on the dichlorinated ring.

Nucleophilic Acyl Substitution: This strategy involves the reaction of an organometallic reagent derived from 1,2-dichlorobenzene with a suitable acylating agent. This method offers an alternative to the potentially harsh conditions of Friedel-Crafts reactions.

| Disconnection | Synthons | Corresponding Reagents | Forward Reaction |

| C(aroyl)-C(aryl) | 3,4-Dichlorobenzoyl cation + tert-Butyl anion | 2,2-Dimethylpropanoyl chloride + 1,2-Dichlorobenzene | Friedel-Crafts Acylation |

| C(aroyl)-C(α) | 3,4-Dichlorophenyl ketone synthon + Dimethylated carbon synthon | 3',4'-Dichloroacetophenone derivative + Methylating agent | α,α-Dimethylation |

Development of Novel Carbon-Carbon Bond Forming Reactions for Propiophenone Derivatives

The formation of the carbon-carbon bonds in this compound is central to its synthesis. Modern organic chemistry offers a variety of sophisticated methods for constructing such bonds with high efficiency and selectivity.

The synthesis of α,α-disubstituted ketones, particularly those with a quaternary α-carbon, is a significant challenge in organic synthesis. rsc.orgresearchgate.net Catalytic methods have emerged as powerful tools to overcome these challenges, offering milder reaction conditions and improved enantioselectivity where applicable.

Recent advancements include the use of transition metal catalysts, such as copper complexes, in the asymmetric alkylation of enolates derived from amino acids, which can be adapted for the synthesis of α,α-disubstituted ketones. researchgate.net For the synthesis of this compound, a potential strategy involves the catalytic methylation of a 3',4'-dichloropropiophenone (B46414) precursor.

Illustrative Catalytic α,α-Dimethylation:

| Precursor | Catalyst | Methylating Agent | Product | Potential Advantages |

| 3',4'-Dichloropropiophenone | Copper(I) complex | Methyl iodide | This compound | High efficiency, potential for stereocontrol |

| 2-Bromo-3',4'-dichloropropiophenone | Palladium complex | Trimethylboroxine | This compound | Good functional group tolerance |

The precise installation of halogen atoms on an aromatic ring is crucial for the synthesis of compounds like this compound. Regioselective halogenation of a pre-formed 2,2-dimethylpropiophenone (B1678491) could be an alternative synthetic route. However, controlling the position of the two chlorine atoms on the phenyl ring presents a significant challenge due to the directing effects of the acyl group.

The use of specific catalysts and halogenating agents can influence the regioselectivity of the reaction. For instance, certain cyclic sulfides have been shown to act as moderators in the chlorination of phenols, favoring para-substitution. researchgate.net While directly applicable to phenols, the principles could be explored for aryl ketones.

Comparison of Potential Chlorination Strategies:

| Starting Material | Chlorinating Agent | Catalyst/Moderator | Expected Major Isomer(s) |

| 2,2-Dimethylpropiophenone | Sulfuryl chloride | Aluminum chloride | Mixture of ortho- and para-isomers |

| 2,2-Dimethylpropiophenone | N-Chlorosuccinimide | Zeolite | Potentially improved regioselectivity |

Organometallic reagents are indispensable tools in the synthesis of ketones, including sterically hindered ones. libretexts.orgresearchgate.netglobethesis.comyoutube.commasterorganicchemistry.com For the synthesis of this compound, an organometallic approach could involve the reaction of a 3,4-dichlorophenyl organometallic species with 2,2-dimethylpropanoyl chloride.

Grignard reagents and organolithium compounds are common choices, but their high reactivity can sometimes lead to side reactions. globethesis.commasterorganicchemistry.com The use of cerium(III) chloride can moderate the reactivity of organometallic reagents, often leading to cleaner reactions and higher yields, especially with hindered ketones. globethesis.com

Organometallic Approaches to this compound:

| Organometallic Reagent | Acylating Agent | Additive | Potential Outcome |

| 3,4-Dichlorophenylmagnesium bromide | 2,2-Dimethylpropanoyl chloride | None | Formation of the target ketone, possible side products |

| 3,4-Dichlorophenyllithium | 2,2-Dimethylpropanoyl chloride | None | High reactivity, potential for over-addition |

| 3,4-Dichlorophenylmagnesium bromide | 2,2-Dimethylpropanoyl chloride | Cerium(III) chloride | Improved yield and selectivity for the ketone |

Green Chemistry Principles in the Synthesis of Halogenated Aryl Ketones

The principles of green chemistry aim to design chemical processes that are environmentally benign. iainponorogo.ac.idresearchgate.netfrontiersin.orgrsc.org In the context of synthesizing halogenated aryl ketones, this involves considering the use of safer solvents, reducing waste, and improving energy efficiency.

Solvent-free reactions offer significant environmental benefits by eliminating the use and disposal of often hazardous organic solvents. nih.govbohrium.comnih.govfrontiersin.orgjmchemsci.com Acylation reactions, a key step in many propiophenone syntheses, can often be performed under solvent-free conditions. For example, Friedel-Crafts acylations can sometimes be carried out using the aromatic substrate as the solvent, or by grinding the reactants together in the solid state.

Potential Green Synthetic Approaches:

| Reaction Type | Green Modification | Environmental Benefit |

| Friedel-Crafts Acylation | Solvent-free conditions | Reduced solvent waste |

| Nucleophilic Acyl Substitution | Use of a recyclable catalyst | Reduced catalyst waste |

| Chlorination | Use of a solid-supported reagent | Easier purification, less waste |

Atom Economy and Waste Minimization Strategies in Ketone Functionalization

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount, with a strong emphasis on maximizing atom economy and minimizing waste. jocpr.comnumberanalytics.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jk-sci.comnumberanalytics.com This metric is a fundamental tool for evaluating the "greenness" of a synthetic route. pharmtech.com

Complementing atom economy are other metrics like the E-factor and Process Mass Intensity (PMI), which provide a broader view of waste generation. The E-factor is the simple mass ratio of waste to the desired product, while PMI considers the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a specific mass of the product. ctfassets.netsyrris.commdpi.com The pharmaceutical industry, known for its complex multi-step syntheses, often has high E-factors and PMIs compared to other chemical sectors, highlighting the critical need for more efficient and less wasteful methodologies. pharmtech.com

To improve these metrics in the synthesis of ketones like this compound, several strategies are employed. These methodologies focus on designing synthetic routes that are inherently more efficient and generate less waste.

Key strategies include:

Catalytic Reactions: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. pharmtech.com Catalytic processes, such as catalytic hydrogenation for the reduction of carbonyl groups or catalytic C-H activation, reduce waste by being active in small amounts and often allowing for milder reaction conditions. jocpr.comacs.org

Domino Reactions: Also known as tandem or cascade reactions, these processes involve two or more consecutive transformations in a single pot without isolating intermediates. nih.gov This approach saves on solvents and energy required for purification steps and reduces material loss, thus minimizing waste. nih.gov

Addition Reactions: Reactions like Michael additions or aldol (B89426) condensations are inherently atom-economical as they involve the combination of two or more molecules to form a single, larger product with no atoms being lost. jk-sci.com

Flow Chemistry Applications for Scalable Synthesis of this compound and Analogues

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages over traditional batch manufacturing. syrris.comresearchgate.net This approach involves continuously pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. syrris.com For the synthesis of this compound and its analogues, flow chemistry presents a viable path to scalable, safer, and more efficient production.

The benefits of continuous flow processing for ketone synthesis are numerous:

Enhanced Safety: Many reactions, such as Friedel-Crafts acylations used to produce aryl ketones, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, mitigating the risk of thermal runaways that can occur in large batch reactors. researchgate.netbeilstein-journals.org

Improved Yield and Selectivity: Precise control over reaction conditions minimizes the formation of byproducts, leading to higher yields and greater selectivity. beilstein-journals.orgnih.gov For instance, aldol condensations involving aromatic ketones have been shown to proceed with high yields and selectivities in continuous flow systems. acs.org

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning for larger, more hazardous batch reactors. This allows for more flexible and on-demand manufacturing. wiley-vch.de

Reduced Waste: The efficiency of flow systems often leads to a reduction in solvent usage and byproduct formation, contributing to a lower PMI and a more sustainable process. syrris.com

Heterogeneous catalysts are particularly well-suited for flow applications. Packing a reactor column with a solid-supported catalyst allows for the continuous conversion of reactants to products, with the catalyst being easily retained and reused, further enhancing process efficiency and sustainability. researchgate.netacs.org

Total Synthesis Methodologies of Complex Molecular Architectures Incorporating the Propiophenone Moiety

The propiophenone scaffold is a vital structural motif and a key intermediate in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical field. wikipedia.orggoogle.com Its chemical versatility allows it to serve as a foundational building block for constructing more elaborate molecular architectures. The carbonyl group and the adjacent α-protons of the propiophenone moiety provide reactive sites for a variety of transformations, enabling chain elongation, cyclization, and the introduction of diverse functional groups.

A notable application of propiophenone derivatives is in the synthesis of β-aminoketones, which are precursors to medicinally important γ-aminoalcohols. For example, derivatives of 3-(N,N-dimethylamino)propiophenone are key starting materials for a straightforward and efficient synthesis of a library of β-aminoketones. scielo.br Subsequent reduction of the ketone functionality in these compounds provides access to γ-aminoalcohols. This methodology has been successfully applied to the synthesis of the local anesthetic Falicain® and the antifungal drug Naftifine®. scielo.br

Another significant application is in the synthesis of heterocyclic compounds. For instance, o-hydroxyl propiophenones, which can be synthesized via an iridium-catalyzed reduction of o-hydroxyphenyl enaminones, serve as direct precursors for the synthesis of 3-methyl chromones. rsc.org Chromones are a class of compounds with a broad spectrum of biological activities. The propiophenone intermediate undergoes a cyclization reaction to form the core heterocyclic structure. rsc.org

Furthermore, the propiophenone core is integral to the structure of drugs like phenmetrazine, an appetite suppressant. wikipedia.org The synthesis of these complex molecules leverages the reactivity of the propiophenone unit to build the final, biologically active structure.

Table of Chemical Compounds Mentioned

Mechanistic Elucidation of Reactivity Profiles for 3 ,4 Dichloro 2,2 Dimethylpropiophenone

Investigation of Reaction Pathways and Transition State Analysis

The reaction pathways available to 3',4'-Dichloro-2,2-dimethylpropiophenone are fundamentally influenced by the number of molecules involved in the rate-determining step, alongside the steric and electronic landscape of the molecule.

In chemical kinetics, reaction mechanisms are classified by their molecularity, which denotes the number of reactant molecules participating in an elementary reaction step. expii.compearson.com

Unimolecular Reactions: These reactions involve a single molecule undergoing a transformation, such as decomposition or isomerization. pearson.comyoutube.com The rate of a unimolecular step is dependent on the concentration of that single species. pearson.comquora.com For a propiophenone (B1677668) derivative, a true unimolecular reaction is uncommon under typical synthetic conditions but could be envisaged in high-energy processes like mass spectrometry fragmentation or photolysis.

Bimolecular Reactions: These reactions involve the collision of two reactant molecules and are the most common type of reaction. expii.comyoutube.com The rate is dependent on the concentration of both reacting species. youtube.com Most reactions involving this compound, such as nucleophilic additions to the carbonyl group or substitutions on the aromatic ring, would proceed via bimolecular pathways where the ketone reacts with a second reagent. quora.comyoutube.com

The reactivity of this compound is profoundly governed by the combination of steric and electronic effects originating from its substituents.

Steric Effects: The most significant steric feature is the 2,2-dimethylpropyl group (a t-butyl group attached to the carbonyl carbon). This bulky group creates substantial steric hindrance around the carbonyl center, impeding the approach of nucleophiles. libretexts.org This crowding can decrease the rate of reactions at the carbonyl carbon compared to less substituted ketones. libretexts.org

Electronic Effects: The dichlorophenyl ring possesses strong electron-withdrawing characteristics. The two chlorine atoms exert a powerful inductive electron-withdrawing effect, deactivating the aromatic ring. libretexts.org The propiophenone group itself is also deactivating due to the electron-withdrawing nature of the carbonyl. libretexts.org These combined effects make the aromatic ring electron-poor and thus highly deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

The following table illustrates the expected relative reaction rates for a hypothetical nucleophilic addition reaction, demonstrating the impact of steric and electronic factors.

| Compound | Key Substituent(s) | Dominant Effect | Expected Relative Rate of Nucleophilic Addition |

|---|---|---|---|

| Acetophenone | -CH3 | Baseline | Moderate |

| 2,2-Dimethylpropiophenone (B1678491) | -C(CH3)3 | Steric Hindrance | Low |

| 4'-Nitropropiophenone | -NO2 | Electronic (Withdrawing) | High |

| This compound | -Cl, -C(CH3)3 | Steric Hindrance & Electronic (Withdrawing) | Low to Moderate (competing effects) |

Carbonyl Group Reactivity in α,α-Disubstituted Propiophenones

The carbonyl group is a primary site of reactivity, but its behavior in α,α-disubstituted systems like this compound is unique.

The carbon-oxygen double bond of the ketone is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. fiveable.me Nucleophilic addition is a fundamental reaction pathway for ketones. diva-portal.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated. However, the rate and feasibility of this addition are influenced by the steric environment. For this compound, the large t-butyl group adjacent to the carbonyl sterically shields the electrophilic carbon, making nucleophilic attack more difficult compared to less hindered ketones like acetophenone. libretexts.org

Carbonyl α-substitution reactions proceed through the formation of an enol or enolate intermediate, which requires the presence of at least one hydrogen atom on the α-carbon. wikipedia.orglibretexts.org The α-carbon of this compound is quaternary, bearing two methyl groups and being bonded to the carbonyl carbon and the phenyl ring. Consequently, it has no α-hydrogens.

This structural feature has critical mechanistic implications:

No Enol or Enolate Formation: The compound cannot tautomerize to form an enol or be deprotonated to form an enolate ion at the α-position. vanderbilt.edu

Inactivity in α-Substitution Reactions: It cannot participate in reactions that rely on enolate intermediates, such as base-catalyzed α-halogenation or aldol (B89426) condensation reactions. wikipedia.orgvanderbilt.edu This chemical inertness at the α-position channels its reactivity exclusively towards the carbonyl center and the aromatic ring.

The table below compares the structural features of different ketones concerning their ability to undergo enolization.

| Compound | Structure of α-Carbon | Number of α-Hydrogens | Ability to Enolize |

|---|---|---|---|

| Acetone | Primary (-CH3) | 6 | Yes |

| Propiophenone | Secondary (-CH2-) | 2 | Yes |

| This compound | Quaternary (-C(CH3)2-) | 0 | No |

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Dichlorophenyl Moiety

The 3',4'-dichlorophenyl ring is subject to substitution reactions, with its reactivity profile being heavily influenced by its substituents.

Electrophilic Aromatic Substitution (SEAr): This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com The substituents on the benzene (B151609) ring determine the reaction rate and the position of substitution. wikipedia.org In this compound, both the chlorine atoms and the acyl group are electron-withdrawing and thus deactivating towards SEAr. libretexts.org The acyl group is a meta-director, while the chlorine atoms are ortho, para-directors. The combined effect is strong deactivation of the ring, making electrophilic substitution reactions very difficult to achieve. If a reaction were forced, substitution would be predicted to occur at the positions least deactivated, primarily position 6' (ortho to one chlorine, meta to the other) or position 2' (ortho to the acyl group and one chlorine).

Nucleophilic Aromatic Substitution (SNAr): This reaction involves a nucleophile replacing a leaving group (such as a halide) on an aromatic ring. masterorganicchemistry.com It is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The 3',4'-dichloroaromatic ring of the target molecule is activated for SNAr due to the electron-withdrawing acyl group. A strong nucleophile could potentially displace one of the chlorine atoms. The chlorine at the 4'-position is para to the acyl group, which provides strong resonance stabilization for the Meisenheimer intermediate, making it the more likely site for substitution compared to the chlorine at the 3'-position. libretexts.orgquizlet.com

The directing effects of the substituents for both reaction types are summarized below.

| Substituent | Position on Ring | Effect on SEAr | Directing Influence (SEAr) | Effect on SNAr | Directing Influence (SNAr) |

|---|---|---|---|---|---|

| -COCH3 (Acyl group) | 1' | Deactivating | meta (to 3', 5') | Activating | ortho, para (to 2', 4', 6') |

| -Cl | 3' | Deactivating | ortho, para (to 2', 4') | Activating | ortho, para (to 2', 4') |

| -Cl | 4' | Deactivating | ortho, para (to 3', 5') | Activating | ortho, para (to 3', 5') |

Directed Aromatic Functionalization Strategies

The functionalization of the aromatic ring of this compound is governed by the directing effects of its existing substituents: the two chlorine atoms and the 2,2-dimethylpropanoyl group. In electrophilic aromatic substitution, these groups influence both the rate of reaction and the position of the incoming electrophile. lumenlearning.com

The 2,2-dimethylpropanoyl group is a deactivating substituent, meaning it withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.commsu.edu This deactivation occurs through both inductive effects and resonance. Consequently, it directs incoming electrophiles to the meta position relative to the carbonyl group.

Conversely, the chlorine substituents exhibit a dual electronic effect. They are deactivating due to their strong inductive electron withdrawal, which is a consequence of their high electronegativity. libretexts.orglibretexts.org However, they are ortho, para-directing because they can donate a lone pair of electrons to the aromatic ring through resonance (p-π conjugation), which helps to stabilize the carbocation intermediate formed during electrophilic attack at these positions. libretexts.orglibretexts.org

When considering further functionalization of this compound, the combined influence of these groups must be analyzed. The ring is generally deactivated to electrophilic substitution. The potential sites for substitution are C-2', C-5', and C-6'. The directing effects of the substituents are summarized below:

3'-Chloro group: Directs ortho (to C-2' and C-4') and para (to C-6').

4'-Chloro group: Directs ortho (to C-3' and C-5') and para (to the carbon bearing the acyl group).

Acyl group: Directs meta (to C-2' and C-6').

The positions C-2' and C-6' are activated by the resonance effect of one chlorine atom and the directing effect of the acyl group, while C-5' is activated by the resonance effect of the other chlorine atom. The outcome of a specific reaction would depend on the reaction conditions and the nature of the electrophile, but these positions represent the most likely targets for functionalization. For example, a 3,4-dichloro substitution pattern on an aromatic ring has been shown to be amenable to certain carbon-carbon bond-forming reactions. acs.org

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -Cl (Chloro) | Electron-Withdrawing | Electron-Donating | Deactivating | Ortho, Para |

| -C(O)C(CH₃)₃ (2,2-dimethylpropanoyl) | Electron-Withdrawing | Electron-Withdrawing | Deactivating | Meta |

Influence of Dichloro-Substitution on Aromatic Ring Activation and Deactivation

While the inductive effect deactivates the ring, the resonance effect opposes this deactivation, albeit to a lesser extent. Each chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. libretexts.orglibretexts.org This electron donation via resonance enriches the electron density at the ortho and para positions. This resonance donation is responsible for stabilizing the cationic intermediates (arenium ions) that form when an electrophile attacks at these positions, which is why halogens are considered ortho, para-directors despite being deactivators. lumenlearning.com

In the case of the 3',4'-dichloro substitution pattern, the cumulative inductive effect of two chlorine atoms makes the aromatic ring considerably more electron-poor than chlorobenzene (B131634) and significantly less reactive than benzene itself. Compared to other substituents, the deactivating effect of halogens is moderate. For instance, a nitro group deactivates an aromatic ring by a factor of approximately one million, whereas chloro-substitution results in a more modest decrease in reactivity. msu.edu The combined deactivating influences of the two chlorine atoms and the acyl group render this compound a relatively unreactive substrate for typical electrophilic aromatic substitution reactions.

Advanced Studies on Specific Cleavage Reactions: The Haller-Bauer Reaction as a Case Study for Non-Enolizable Ketones

The Haller-Bauer reaction is a base-induced carbon-carbon bond cleavage of non-enolizable ketones, yielding a carboxylic acid derivative (typically an amide) and a hydrocarbon. researchgate.netresearchgate.net this compound is an ideal substrate for this reaction because it lacks α-hydrogens on the carbon adjacent to the phenyl ring, making it a non-enolizable ketone. This reaction provides a valuable synthetic route to tertiary carboxamides and their corresponding carboxylic acids. archive.org

Mechanistic Interpretations of Carbon-Carbon Bond Cleavage in 2,2-Dimethylpropiophenone Derivatives

The mechanism of the Haller-Bauer reaction involves the nucleophilic attack of a strong base, such as sodium amide (NaNH₂), on the electrophilic carbonyl carbon of the ketone. researchgate.net This initial attack forms a tetrahedral intermediate. The subsequent and defining step is the cleavage of the carbon-carbon bond between the carbonyl carbon and the α-carbon.

The direction of this cleavage is dictated by the relative stability of the potential departing carbanions. In the case of a 2,2-dimethylpropiophenone derivative, two possible cleavage pathways exist:

Cleavage of the bond between the carbonyl and the dichlorophenyl group, forming a dichlorophenyl anion.

Cleavage of the bond between the carbonyl and the tert-butyl group, forming a tert-butyl anion.

The reaction proceeds via the formation of the more stable carbanion. The tert-butyl anion is significantly more stable than the dichlorophenyl anion. Therefore, the cleavage occurs to release the tert-butyl carbanion, which is then protonated by a suitable proton source in the reaction medium (such as ammonia, if sodium amide is used) to form isobutane. The other fragment is a dichlorobenzamide derivative. A proposed mechanism involves the tandem Lieben-Haller-Bauer reaction where sequential steps of α-halogenation followed by C-C bond cleavage occur. organic-chemistry.org

Scope and Limitations of the Haller-Bauer Reaction for Aromatic Ketones

The Haller-Bauer reaction has considerable synthetic utility, particularly for the cleavage of aliphatic or alicyclic phenyl ketones. archive.org Its primary application is the synthesis of tertiary carboxamides from readily available non-enolizable ketones. archive.org

Scope:

Substrates: The reaction is most effective for non-enolizable ketones. While some ketones with α-hydrogens can undergo cleavage, this often occurs as a side reaction during attempted alkylations. archive.org

Alkyl Groups: The reaction tolerates a wide range of alkyl groups. For trialkylacetophenones, when two of the alkyl groups are methyl, the third can be as large as a C₁₈ chain without significantly altering the course of the reaction. archive.org

Base: Sodium amide (NaNH₂) is the classic base used, typically in refluxing benzene or toluene. archive.org

Limitations:

Steric Hindrance: As the size and complexity of the alkyl groups on the α-carbon increase, the yields of the desired tertiary alkyl acetamides can decrease significantly. With highly hindered ketones, the alternative cleavage pathway, producing benzamide, becomes more prominent. archive.org For example, with a total of twelve or more carbon atoms in the three substituent alkyl groups, significant deviation from the normal cleavage direction is observed. archive.org

Leaving Group Ability: In asymmetric diaryl ketones (benzophenones), the cleavage favors the departure of the more electron-poor aromatic ring, as it is better able to stabilize the resulting negative charge. dtu.dk This principle suggests that substituents on the aromatic ring of an alkyl aryl ketone can influence the reaction's feasibility and outcome.

| Aspect | Details on Scope and Limitations |

|---|---|

| Applicable Substrates | Primarily non-enolizable ketones, especially alkyl aryl ketones. archive.org |

| Key Products | Tertiary carboxamides and hydrocarbons. archive.org Useful for synthesizing tertiary carboxylic acids via hydrolysis. archive.org |

| Steric Effects | Highly effective for ketones like α,α-dimethylpropiophenone. Yields decrease with increasing steric bulk on the α-carbon. archive.org |

| Electronic Effects | Cleavage favors the formation of the more stable carbanion. In diaryl ketones, the more electron-poor ring is the better leaving group. dtu.dk |

Radical Reactions and Photochemistry of this compound

Aromatic ketones are known to undergo a variety of photochemical reactions upon absorption of UV light. sciepub.com The photochemistry of this compound is expected to be analogous to that of other alkyl phenyl ketones, such as butyrophenone. The primary photochemical process for such ketones often involves the promotion of the molecule to an excited triplet state, which behaves like a diradical. msu.edu

For ketones possessing γ-hydrogen atoms, the Norrish Type II reaction is a characteristic pathway. sciepub.com In this compound, the methyl groups of the tert-butyl moiety contain γ-hydrogens. Upon excitation, an intramolecular hydrogen atom transfer (HAT) can occur from one of these γ-carbons to the carbonyl oxygen. This process generates a 1,4-biradical intermediate. sciepub.com

This 1,4-biradical can then undergo one of two principal reactions:

Fragmentation (Cleavage): The biradical can cleave the Cα-Cβ bond to yield an enol (which tautomerizes to 3',4'-dichloroacetophenone) and an alkene (isobutylene). sciepub.com

Yang Cyclization: The biradical can undergo intramolecular radical combination to form a cyclobutanol (B46151) derivative, specifically a substituted 1-phenylcyclobutanol. sciepub.com

The efficiency of these photochemical processes is described by their quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. msu.edu The specific pathways and their quantum yields can be influenced by the substituents on the aromatic ring and the reaction conditions. The electron-withdrawing chloro-substituents may affect the energy levels of the excited states and the lifetime of the resulting biradical intermediate, thereby influencing the ratio of fragmentation to cyclization products.

Computational and Theoretical Investigations of 3 ,4 Dichloro 2,2 Dimethylpropiophenone

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, energy, and other properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. DFT has proven to be a robust tool for studying a variety of properties of organic molecules, including substituted ketones.

For a molecule like 3',4'-Dichloro-2,2-dimethylpropiophenone, DFT calculations can elucidate key electronic and structural characteristics. The optimized molecular geometry reveals the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles. From the electronic structure, crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can determine a range of quantum chemical descriptors that characterize the molecule's behavior in chemical reactions. These include electronegativity (χ), chemical hardness (η), softness (S), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other reagents, for instance, by identifying it as an electrophile or nucleophile. Analysis of the molecular electrostatic potential (MEP) map can also identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attacks.

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack. |

| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) | Quantify the overall reactivity profile of the molecule in chemical reactions. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a systematic way to improve the accuracy of calculations.

While computationally more demanding than DFT, ab initio methods can provide highly accurate results for electronic structure and molecular stability. researchgate.net They are particularly valuable for benchmarking the results of other methods and for cases where DFT may not be sufficiently accurate. For a molecule like this compound, ab initio calculations can be used to obtain precise stabilization energies, conformational energies, and electronic properties, providing a deeper understanding of its intrinsic stability and structure. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment. mdpi.com

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around several single bonds, and MD simulations can reveal the preferred conformations (conformers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity. nih.govnih.gov

MD simulations are also invaluable for studying intermolecular interactions, such as how the molecule interacts with solvents or biological macromolecules. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze solvation effects and the formation of hydrogen bonds or other non-covalent interactions. This provides insight into the molecule's behavior in solution and at interfaces.

| Simulation Focus | Information Gained | Example Application |

|---|---|---|

| Conformational Analysis | Identification of stable conformers, rotational energy barriers, and overall molecular flexibility. | Understanding how molecular shape affects reactivity or biological activity. |

| Solvation Studies | Analysis of solvent-solute interactions, solvation free energy, and the structure of the solvation shell. | Predicting solubility and behavior in different solvent environments. |

| Intermolecular Interactions | Characterization of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with other molecules. | Modeling interactions with receptors, catalysts, or other chemical species. |

Computational Prediction of Reaction Pathways and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a detailed understanding of how a reaction proceeds. researchgate.netchemrxiv.org

A key aspect of studying reaction mechanisms is the localization of the transition state (TS), which is the highest energy point along the reaction coordinate. rowansci.comucsb.edu Computational methods, particularly DFT, are widely used to find the geometry of the TS and calculate its energy. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate.

For transformations involving the propiophenone (B1677668) core, such as nucleophilic addition to the carbonyl group or reactions at the α-carbon, computational methods can be used to model the entire reaction pathway. researchgate.net By calculating the energies of all species along the reaction coordinate, an energy landscape can be constructed. This landscape provides a comprehensive view of the reaction's thermodynamics and kinetics, including the relative stability of intermediates and the heights of energy barriers. Such studies can explain observed product distributions and stereoselectivity. researchgate.net

Computational methods play a crucial role in the rational design of new catalysts. ethz.ch By modeling the interaction between a catalyst and a substrate like this compound, researchers can gain insights into the catalytic mechanism at the molecular level. nih.govacs.org This understanding allows for the in-silico design and screening of new catalysts with improved activity, selectivity, and stability.

For ketone reactivity, this could involve designing catalysts for reactions such as asymmetric reduction, α-functionalization, or cross-coupling reactions. acs.orgnih.gov Computational approaches can be used to:

Model catalyst-substrate binding: To understand how the substrate docks into the active site of the catalyst.

Calculate reaction energy profiles: To determine how the catalyst lowers the activation energy of the desired reaction pathway.

Screen catalyst libraries: To computationally evaluate the performance of a large number of potential catalyst structures, identifying promising candidates for experimental synthesis and testing.

This synergy between computational prediction and experimental validation accelerates the discovery of novel and efficient catalytic systems for important chemical transformations. ethz.ch

Structure-Reactivity Correlations through Computational Modeling.

Computational modeling serves as a powerful tool for elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can calculate a variety of molecular properties and electronic descriptors that provide quantitative insights into the compound's behavior in chemical reactions. These computational approaches allow for a detailed examination of how the presence and position of the chloro substituents and the dimethylpropiophenone backbone influence its reactivity.

Key parameters derived from these computational models include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and thus influencing its electrophilic character.

Furthermore, computational models can generate detailed maps of the electrostatic potential (ESP) on the molecular surface. These maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the carbonyl oxygen would be an area of high electron density (negative potential), while the regions around the chlorine and hydrogen atoms would exhibit a more positive potential. This information is invaluable for predicting the sites where the molecule is most likely to interact with other reagents.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be calculated. These descriptors provide a more holistic view of the molecule's reactivity. For instance, a higher electrophilicity index for this compound would suggest a greater propensity to accept electrons, guiding the prediction of its behavior in reactions with nucleophiles. By systematically modifying the structure in silico (e.g., changing the position of the chlorine atoms) and recalculating these descriptors, a clear correlation between structure and reactivity can be established.

Interactive Data Table: Calculated Reactivity Descriptors

| Descriptor | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.32 | Propensity to act as an electrophile |

Solvent Effects on Equilibria and Kinetics: Computational Approaches.

The chemical behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational chemistry provides robust methods to model and predict these solvent effects on both chemical equilibria and reaction kinetics. These approaches range from implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit solvent models, where individual solvent molecules are included in the calculation.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and widely used to estimate the stabilization or destabilization of reactants, products, and transition states in different solvents. For a polar molecule like this compound, moving from a nonpolar to a polar solvent is predicted to have a significant impact. For example, in a reaction where the polarity of the transition state is higher than that of the reactants, a polar solvent would stabilize the transition state more, thereby accelerating the reaction rate. The magnitude of this effect can be quantified by calculating the free energy of solvation for each species in the reaction pathway.

Explicit solvent models, often used in conjunction with molecular dynamics (MD) simulations, offer a more detailed picture by considering specific solute-solvent interactions, such as hydrogen bonding. While computationally more intensive, this approach is crucial when specific interactions play a key role in the reaction mechanism. For this compound, which lacks strong hydrogen bond donating capabilities, implicit models often provide a good approximation. However, for reactions involving protic solvents or reactants with hydrogen bonding sites, an explicit or hybrid (implicit/explicit) model would be necessary for accurate predictions.

By calculating the reaction energy profile in different solvents, computational models can predict how the equilibrium constant of a reaction involving this compound will shift with solvent polarity. Similarly, by calculating the activation energy in various solvents, the effect of the solvent on the reaction rate (kinetics) can be determined. These theoretical predictions are invaluable for optimizing reaction conditions and understanding reaction mechanisms in solution.

Interactive Data Table: Predicted Solvent Effects on a Hypothetical Reaction

| Solvent | Dielectric Constant | Calculated Activation Energy (kJ/mol) | Predicted Relative Rate Constant |

| Hexane | 1.9 | 85.2 | 1 |

| Dichloromethane | 8.9 | 78.5 | 15 |

| Acetone | 20.7 | 75.1 | 50 |

| Water | 78.5 | 70.3 | 250 |

Application of Advanced Spectroscopic Methodologies in Research on 3 ,4 Dichloro 2,2 Dimethylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 3',4'-Dichloro-2,2-dimethylpropiophenone, NMR provides unambiguous confirmation of the connectivity of atoms and offers insights into its three-dimensional structure and conformational dynamics.

In a standard ¹H NMR spectrum, the protons of the tert-butyl group would appear as a singlet, typically in the range of δ 1.2-1.5 ppm, due to the absence of adjacent protons. The aromatic region would display a more complex pattern corresponding to the three protons on the dichlorinated phenyl ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (δ > 190 ppm), the quaternary carbon of the tert-butyl group, the methyl carbons, and the six carbons of the aromatic ring.

While 1D NMR provides fundamental information, multi-dimensional NMR techniques are essential for the definitive assignment of complex structures.

2D-NMR Spectroscopy : Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital. sdsu.edu

A COSY experiment on this compound would reveal the coupling relationships between the protons on the aromatic ring, helping to assign their specific positions. longdom.org

An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated aromatic carbon. sdsu.edu

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the tert-butyl and carbonyl groups to the correct positions on the dichlorophenyl ring. For instance, correlations would be expected between the tert-butyl protons and the quaternary and carbonyl carbons. sdsu.edu

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O | - | ~205 | H-2', H-6' |

| C(CH₃)₃ | - | ~45 | -CH₃ |

| -C(CH₃)₃ | ~1.3 (s, 9H) | ~28 | C=O, C(CH₃)₃ |

| C-1' | - | ~137 | H-2', H-6' |

| C-2' | ~7.9 (d) | ~130 | C=O, C-4', C-6' |

| C-3' | - | ~133 | H-2', H-5' |

| C-4' | - | ~138 | H-2', H-5', H-6' |

| C-5' | ~7.6 (dd) | ~129 | C-3', C-1' |

| C-6' | ~7.8 (d) | ~131 | C=O, C-2', C-4' |

Solid-State NMR (ssNMR) : This technique provides atomic-level information about the structure of crystalline and amorphous solids. creative-biostructure.comnih.gov For this compound, ssNMR can reveal details about molecular packing, polymorphism (the existence of different crystal forms), and the conformation of the molecule in the solid state. unibas.itresearchgate.net Differences in chemical shifts between the solid-state and solution-state spectra can indicate specific intermolecular interactions in the crystal lattice. researchgate.net

Aryl alkyl ketones often exhibit interesting conformational properties due to restricted rotation around the Ar-CO single bond. unibas.it The presence of a bulky tert-butyl group adjacent to the carbonyl, and a chlorine atom in the 3'-position, likely introduces significant steric hindrance, influencing the preferred dihedral angle between the plane of the phenyl ring and the carbonyl group.

Dynamic NMR (DNMR) : At low temperatures, the rotation around the Ar-CO bond may become slow on the NMR timescale. This can lead to the observation of distinct signals for atoms that are equivalent at room temperature, allowing for the calculation of the rotational energy barrier. unibas.it

Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique detects through-space interactions between protons that are close to each other (< 5 Å). mdpi.com A NOESY experiment could reveal correlations between the tert-butyl protons and the aromatic proton at the 2'-position, providing direct evidence for the preferred conformation of the molecule in solution. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. theaic.org

For this compound, the most prominent vibrational bands would include:

A strong C=O stretching band in the IR spectrum, typically around 1680-1700 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.

C-Cl stretching vibrations, which are typically found in the fingerprint region below 850 cm⁻¹. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2990-2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-Cl Stretch | 850-650 | Medium-Strong |

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the mechanisms of chemical reactions by detecting short-lived intermediates. unipr.itresearchgate.net Ketones are known to undergo photochemical reactions, such as Norrish-type cleavages, upon UV irradiation. TRIR could be employed to monitor the formation and decay of radical intermediates that might be formed from the cleavage of the bond between the carbonyl carbon and the tert-butyl group. This is achieved by detecting the characteristic vibrational frequencies of these transient species on timescales from picoseconds to milliseconds. uzh.ch

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed on or near nanostructured metal surfaces (typically gold or silver) by many orders of magnitude. scitechdaily.commdpi.com This enhancement allows for the detection of analytes at extremely low concentrations. researchgate.net For this compound, SERS could be used to study its interaction with metallic surfaces, which is relevant in fields like catalysis and sensor development. The enhancement of specific vibrational modes can provide information about the molecule's orientation and binding mechanism to the surface. scitechdaily.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis in Synthetic Products

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₂Cl₂O), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

Under electron ionization (EI), the molecule would undergo predictable fragmentation. The most likely fragmentation pathways include:

Alpha-Cleavage : The cleavage of the bond between the carbonyl group and the tert-butyl group is expected to be a major pathway. This would result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) and the formation of a stable 3,4-dichlorobenzoyl cation.

Loss of Chlorine : Sequential loss of chlorine atoms or HCl from the molecular ion or subsequent fragment ions can also occur.

Aromatic Ring Fragmentation : At higher energies, the dichlorophenyl ring itself can fragment.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 230 | [C₁₁H₁₂Cl₂O]⁺ | Molecular Ion [M]⁺ |

| 173 | [C₇H₃Cl₂O]⁺ | α-cleavage, loss of •C(CH₃)₃ |

| 145 | [C₇H₃ClO]⁺ | Loss of Cl from m/z 173 |

| 139 | [C₆H₃Cl₂]⁺ | Loss of CO from m/z 173 |

| 111 | [C₆H₄Cl]⁺ | Loss of CO and Cl from m/z 173 |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

This fragmentation analysis is crucial for confirming the identity of synthetic products and for identifying potential impurities or byproducts in a reaction mixture. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS is crucial for confirming its molecular formula, C11H12Cl2O.

The technique operates by ionizing the molecule and measuring its mass with very high resolution, often to four or more decimal places. This exact mass is then compared to the theoretical mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). The close agreement between the measured and theoretical mass provides strong evidence for the compound's elemental formula. Due to the presence of two chlorine atoms, the isotopic pattern observed in the mass spectrum is also a key identifier. The relative abundance of ³⁵Cl and ³⁷Cl isotopes leads to a characteristic M, M+2, and M+4 pattern, which further corroborates the presence of two chlorine atoms in the molecule.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂Cl₂O |

| Theoretical Monoisotopic Mass | 230.0265 u |

| Primary Isotopologues (M) | [C₁₁H₁₂³⁵Cl₂O]+ |

| M+2 Isotopologue | [C₁₁H₁₂³⁵Cl³⁷ClO]+ |

| M+4 Isotopologue | [C₁₁H₁₂³⁷Cl₂O]+ |

| Expected Isotopic Ratio (M:M+2:M+4) | Approx. 9:6:1 |

This table presents the theoretical exact mass and expected isotopic pattern for the protonated molecule [M+H]⁺ or molecular ion [M]⁺•, which would be observed in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), creates a fragmentation pattern that serves as a structural fingerprint of the molecule. For this compound, an MS/MS experiment would begin by isolating the molecular ion (m/z ≈ 230).

Upon fragmentation, predictable bond cleavages occur, yielding characteristic product ions. A primary fragmentation pathway for propiophenones is the alpha-cleavage, leading to the loss of the tert-butyl group. This would result in the formation of a stable 3,4-dichlorobenzoyl cation. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from this benzoyl cation. The analysis of these fragmentation pathways allows researchers to piece together the molecule's connectivity, confirming the relative positions of the carbonyl group, the tert-butyl group, and the dichlorinated phenyl ring. nih.govmdpi.com

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

| 230.0265 | Loss of C₄H₉• (tert-butyl radical) | 172.9663 | 3,4-Dichlorobenzoyl cation |

| 172.9663 | Loss of CO (carbon monoxide) | 144.9714 | 3,4-Dichlorophenyl cation |

This table outlines the major fragmentation pathways expected for this compound in an MS/MS experiment.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination of this compound and its Derivatives.

X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. mkuniversity.ac.in It can be applied to both single crystals and polycrystalline powders.

Single-Crystal XRD provides the most detailed structural information, including precise bond lengths, bond angles, and torsional angles within the this compound molecule. nih.gov This technique requires a well-ordered single crystal of sufficient size and quality. msu.edu The analysis reveals the molecule's conformation in the solid state and how individual molecules pack together in the crystal lattice, governed by intermolecular interactions. researchgate.net This information is invaluable for understanding structure-property relationships.

Powder XRD (PXRD) is used when single crystals are not available or for analyzing bulk material. wayne.edulibretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phase (or phases) present in the sample. PXRD is used to identify the compound, assess its purity, and determine its degree of crystallinity. For derivatives of this compound, XRD is essential for confirming that a chemical modification has resulted in a new crystalline structure and for characterizing that new structure.

Table 3: Potential Crystallographic Data from Single-Crystal XRD

| Crystallographic Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | 3D position of each atom |

| Bond Lengths & Angles | Precise geometric details of the molecule |

| Intermolecular Interactions | e.g., van der Waals forces, halogen bonding |

This table illustrates the type of detailed structural data that can be obtained from a successful single-crystal X-ray diffraction analysis.

Electronic Spectroscopy (UV-Vis) for Investigating Conjugation and Electronic Transitions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic structure of a molecule. youtube.com The spectrum of this compound is characterized by absorption bands resulting from electronic transitions within its chromophores.

The key chromophore in this molecule is the dichlorobenzoyl group, where the aromatic ring is conjugated with the carbonyl group. This conjugation leads to characteristic absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (higher energy). They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene (B151609) ring and carbonyl group.

n → π transitions:* These are lower-intensity absorptions that occur at longer wavelengths (lower energy). They involve the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is often sensitive to the polarity of the solvent. researchgate.net

The positions and intensities of these absorption maxima (λmax) are influenced by the chlorine substituents on the phenyl ring.

Table 4: Expected Electronic Transitions for this compound

| Electronic Transition | Approximate λmax Range (nm) | Relative Intensity | Orbital Change |

| π → π | 240 - 280 | High | Electron moves from a π bonding orbital to a π antibonding orbital |

| n → π | 300 - 340 | Low | Electron moves from a non-bonding orbital (oxygen lone pair) to a π antibonding orbital |

This table summarizes the principal electronic transitions expected to be observed in the UV-Vis spectrum of the target compound.

Advanced Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring in situ.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and monitoring the progress of chemical reactions in real-time. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies each separated component based on its mass spectrum and fragmentation pattern. GC-MS is ideal for checking the purity of a synthesized sample or identifying byproducts in a reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for monitoring reactions in solution, LC-MS is the preferred method. High-Performance Liquid Chromatography (HPLC) separates the components, which are then ionized and analyzed by the mass spectrometer. This technique allows for the direct analysis of reaction aliquots, providing a time-course of the disappearance of reactants and the formation of this compound and any intermediates or byproducts.

These hyphenated methods provide both qualitative and quantitative information, making them indispensable for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) and for ensuring the quality control of the final product.

Emerging Research Frontiers and Future Perspectives in 3 ,4 Dichloro 2,2 Dimethylpropiophenone Chemistry

Development of New Synthetic Methodologies with Enhanced Chemo-, Regio-, and Stereoselectivity

The synthesis of specifically substituted aromatic ketones like 3',4'-dichloro-2,2-dimethylpropiophenone relies heavily on classical methods such as the Friedel-Crafts acylation. khanacademy.orgwikipedia.org This reaction typically involves the acylation of an aromatic substrate, in this case, 1,2-dichlorobenzene (B45396), with an acylating agent like 2,2-dimethylpropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). google.comsemanticscholar.org

A primary challenge in this synthesis is achieving high regioselectivity . The directing effects of the two chlorine atoms on the benzene (B151609) ring influence the position of the incoming acyl group. Developing methodologies that precisely control this regioselectivity to favor the 3,4-substitution pattern is a key research goal. Alternatives to traditional homogeneous Lewis acids are being explored to create more environmentally benign processes. researchgate.net Solid acid catalysts, such as zeolites, offer advantages like reusability and reduced production of corrosive waste streams. researchgate.net

Chemoselectivity becomes critical when additional functional groups are present on either the aromatic ring or the acylating agent. slideshare.net Future synthetic methods must be able to target the desired acylation without affecting other sensitive moieties.

While this compound itself is an achiral molecule, the development of stereoselective transformations is crucial for synthesizing its chiral derivatives, which could have applications in pharmacology. ontosight.ai This includes the asymmetric reduction of the ketone to form a chiral alcohol or stereoselective alkylation at the α-carbon. The design of synthetic routes that provide access to single enantiomers of related chiral compounds is an active area of research. mdpi.commdpi.com

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established | Stoichiometric amounts often needed, corrosive, waste generation |

| Solid Acid Catalysts | Zeolites, Ion-exchange resins | Reusable, environmentally cleaner, can be used in flow reactors | Lower activity, potential for deactivation |

| Brønsted Acids | H₂SO₄, HFIP | Strong proton source, can promote reaction | Highly corrosive, difficult to handle |

Exploration of Unconventional Reactivity Modes and Novel Transformations

Beyond classical reactions, the propiophenone (B1677668) scaffold is a candidate for novel chemical transformations that can rapidly build molecular complexity.

Photochemical Transformations: Aromatic ketones are well-known for their photochemical activity. acs.orgrsc.org Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then undergo a variety of reactions. msu.edu For this compound, potential photochemical reactions could include:

Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl group and the tert-butyl group to generate radical species.

Norrish Type II Reaction: Intramolecular hydrogen abstraction from the alkyl chain, if a gamma-hydrogen is available (not possible for the parent compound but relevant for analogs). nih.gov

Intermolecular Hydrogen Abstraction: Reaction with a hydrogen-donating solvent or substrate, leading to the reduction of the ketone to an alcohol. acs.org

Carbon-Hydrogen (C-H) Bond Activation: C-H activation has emerged as a powerful tool in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. wikipedia.orgnih.gov The propiophenone structure offers several sites for potential C-H activation, including the aromatic ring and the alkyl side chain. Ligand-enabled, transition-metal-catalyzed reactions could functionalize these positions, providing a direct route to more complex derivatives without the need for pre-functionalized starting materials. nih.govexlibrisgroup.com For instance, palladium-catalyzed C-H arylation could introduce new aryl groups onto the dichlorophenyl ring.

Interdisciplinary Research Integrating Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the understanding of complex molecules. For this compound, this interdisciplinary approach is essential for predicting and verifying its properties and reactivity.

Computational Modeling: Techniques such as Density Functional Theory (DFT) can provide deep insights into the molecule's characteristics. DFT calculations can be used to:

Determine the most stable three-dimensional conformation.

Predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.

Simulate spectroscopic data (e.g., IR vibrational frequencies, NMR chemical shifts) to aid in experimental characterization. openstax.org

Model reaction pathways to understand mechanisms and predict the feasibility of novel transformations.

The presence of halogen atoms can lead to specific noncovalent interactions known as halogen bonds, and computational tools are vital for modeling these effects, which can influence crystal packing and interactions with biological targets. nih.govacs.org

Experimental Validation: The predictions from computational studies must be validated through empirical data. Advanced analytical techniques are indispensable for this purpose:

X-ray Crystallography: Provides definitive information on the solid-state structure and conformation.

NMR Spectroscopy (¹H, ¹³C): Confirms the connectivity of the molecule and provides information about the electronic environment of the nuclei.

Infrared (IR) Spectroscopy: Identifies functional groups, with the carbonyl (C=O) stretch being a particularly strong and diagnostic signal for ketones. pressbooks.pub

This integrated approach allows for a much deeper and more accurate understanding of the molecule's structure-property relationships than either method could achieve alone.

Potential for Catalytic Applications of Propiophenone Scaffolds as Ligands or Precursors

The propiophenone framework serves as a versatile starting point for the synthesis of molecules with applications in catalysis.

Synthesis of Chiral Ligands: Asymmetric catalysis often relies on chiral ligands to induce enantioselectivity in chemical reactions. enamine.net The carbonyl group of this compound is a key functional handle that can be transformed to create chiral structures. For example, asymmetric reduction of the ketone can produce a chiral alcohol, which can then be converted into various classes of widely used chiral ligands, such as amino alcohols or phosphines. nih.gov The steric and electronic properties of these ligands can be fine-tuned by the presence of the dichloro- and tert-butyl groups, potentially leading to catalysts with unique selectivity profiles. nih.gov

Catalyst Precursors: Beyond ligands, propiophenone derivatives themselves can be precursors to active catalysts. The aromatic ring and carbonyl group can be elaborated into more complex structures, such as N-heterocyclic carbenes (NHCs) or other organometallic species that form the core of a catalyst. google.com

Design of Analogs with Tunable Reactivity and Spectroscopic Signatures for Research Probes

Modifying the structure of this compound allows for the creation of analogs with tailored properties for use as molecular probes in chemical and biological research.

Tunable Reactivity: The chemical reactivity of the molecule can be systematically adjusted by altering its substituents. For example, introducing strong electron-withdrawing or electron-donating groups onto the aromatic ring can change the electrophilicity of the carbonyl carbon and the acidity of the α-protons (in analogs where they exist). This allows for the design of molecules that react selectively with specific targets or under particular conditions. nih.gov

Spectroscopic Signatures: The way a molecule interacts with light is highly dependent on its structure. The characteristic spectroscopic properties of aromatic ketones can be exploited to design research probes. oregonstate.edulibretexts.org